1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol
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Description
The compound “1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol” is a chemical compound with the molecular formula C13H13ClN2O and a molecular weight of 248.71. It is a type of Schiff base scaffold, which are known for their antibacterial, antifungal, and antimycobacterial properties .
Synthesis Analysis
This compound has been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst . The structures of the newly synthesized compounds were characterized by 1H and 13C NMR, FT-IR, and mass spectra .Molecular Structure Analysis
The molecular structure of this compound was confirmed using various spectroscopic techniques such as 1H and 13C NMR, FT-IR, and mass spectra .Chemical Reactions Analysis
The compound is part of a series of (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes that have been designed and synthesized . These compounds were assessed for their drug likeness and ADMET properties using computational analysis .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the sources, it is known that quinoline derivatives, which this compound is a part of, are important in synthetic organic chemistry due to their medicinal and pharmacological applications . They serve as precursors to various active pharmaceutical agents .
properties
IUPAC Name |
1-[(2-chloroquinolin-3-yl)methylideneamino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9(17)7-15-8-11-6-10-4-2-3-5-12(10)16-13(11)14/h2-6,8-9,17H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQBHWVTZIYKOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=CC1=CC2=CC=CC=C2N=C1Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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